molecular formula C17H12ClNO4 B5562594 Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate

Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate

Cat. No.: B5562594
M. Wt: 329.7 g/mol
InChI Key: RVWMZEJQZKQRNC-UHFFFAOYSA-N
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Description

Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position on the benzofuran ring.

    Amidation: The benzamido group is introduced through amidation reactions using benzoyl chloride and an appropriate amine.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-17(21)15-14(12-9-11(18)7-8-13(12)23-15)19-16(20)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWMZEJQZKQRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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